4-(Difluoromethoxy)-3,3-dimethylpiperidine
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Overview
Description
4-(Difluoromethoxy)-3,3-dimethylpiperidine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3,3-dimethylpiperidine typically involves the introduction of the difluoromethoxy group into the piperidine ring. One common method involves the reaction of 3,3-dimethylpiperidine with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure consistent quality and yield. These methods involve the use of specialized reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3,3-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Difluoromethoxy)-3,3-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3,3-dimethylpiperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: Another compound with a difluoromethoxy group, used in various chemical syntheses.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Investigated for its effects on pulmonary fibrosis.
Uniqueness
4-(Difluoromethoxy)-3,3-dimethylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15F2NO |
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Molecular Weight |
179.21 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3,3-dimethylpiperidine |
InChI |
InChI=1S/C8H15F2NO/c1-8(2)5-11-4-3-6(8)12-7(9)10/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
CPMRWCXXCMMJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1OC(F)F)C |
Origin of Product |
United States |
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